6-Fluoro-3-formylchromone
Overview
Description
Synthesis Analysis
The synthesis of 6-Fluoro-3-formylchromone derivatives has been explored through various methods, including reactions involving 3-formylchromones with different reagents. For instance, reactions with alkyl isocyanides have led to new types of organic fluorophores with strong blue emission properties, showcasing the utility of 3-formylchromones in creating fluorescent dyes (Teimouri, 2011).
Molecular Structure Analysis
The molecular structure of 6-Fluoro-3-formylchromone derivatives has been elucidated through various spectroscopic and crystallographic methods. For example, studies have revealed coplanar arrangements and the presence of specific functional groups that contribute to the chemical reactivity and physical properties of these compounds (Ishikawa, 2014).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, including cycloadditions, nucleophilic substitutions, and condensations, leading to a wide array of derivatives. These reactions often exploit the electrophilic nature of the formyl group and the influence of the fluorine atom on the reactivity of adjacent sites. The formation of new bonds and ring structures is a common theme, enabling the creation of complex molecules with potential biological activity (Teimouri et al., 2011).
Physical Properties Analysis
The physical properties of 6-Fluoro-3-formylchromone derivatives, such as solubility, melting point, and fluorescence emission, are significantly influenced by the substitution pattern on the chromone ring. The presence of the fluorine atom affects the electronic properties of the molecule, leading to variations in photophysical behaviors, as observed in studies of fluorescent properties (Hirano et al., 2001).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with biological targets, are shaped by the molecular structure of 6-Fluoro-3-formylchromone derivatives. Their ability to act as intermediates in the synthesis of pharmacologically relevant compounds, as well as their interactions with enzymes and DNA, highlights their versatility and potential as scaffolds in drug design (Al-Rashida et al., 2011).
Scientific Research Applications
Inhibitory Activity in Bovine Carbonic Anhydrase
6-Fluoro-3-formylchromone has demonstrated significant inhibitory activities in bovine carbonic anhydrase. This was discovered through a study involving chromone containing sulfonamides, which showed that compounds derived from 6-fluoro-3-formylchromones were particularly active, possessing excellent inhibitory capabilities (Al-Rashida et al., 2011).
Monoamine Oxidase Inhibition
Another study identified derivatives of 6-fluoro-3-formylchromone as effective, non-selective inhibitors of monoamine oxidases (MAO-A and MAO-B). These derivatives were synthesized through a process involving the condensation of 4-methylbenzenesulfonohydrazide with various 3-formylchromones, including the 6-fluoro variant. These compounds displayed inhibitory action with low micromolar IC50 values (Abid et al., 2017).
Potential Anticancer Agents
Research on 6-fluoro-3-formylchromone derivatives also indicates their potential as anticancer agents, particularly as topoisomerase inhibitors. These compounds were evaluated in vitro against Ehrlich ascites carcinoma cells and in vivo on mice bearing the same cells, showing promising anticancer activity. This positions them as useful leads for further drug design and development (Ishar et al., 2006).
Apoptosis Induction in Hepatocellular Carcinoma
A study focusing on hepatocellular carcinoma revealed that 6-fluoro-3-formylchromone could significantly inhibit cell growth through cell cycle arrest and inducing apoptosis. This was observed in vitro, where FCC induced apoptosis and caused cell accumulation in the G0/G1 phase, altering the expression of certain proteins involved in cell proliferation and survival (Zhang et al., 2014).
Fluorescent Dye Development
A serendipitous discovery led to the synthesis of new types of organic fluorophores using 3-formylchromones, including the 6-fluoro variant. These fluorophores exhibited strong blue emission in solution and hold potential for application as fluorescent probes in biological systems due to their cell membrane permeability and low cytotoxicity (Teimouri, 2011).
Magnesium "Turn On" Fluorescent Probe
6-Fluoro-3-formylchromone was used in the synthesis of a novel fluorescein-derived Schiff-base ligand, serving as a "turn on" fluorescent probe for magnesium ions. The probe exhibited high selectivity and sensitivity towards Mg2+ and could be used for real-time detection and monitoring of magnesium ions (Li et al., 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
6-fluoro-4-oxochromene-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5FO3/c11-7-1-2-9-8(3-7)10(13)6(4-12)5-14-9/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHRMOTNEBIKURN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=O)C(=CO2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20350993 | |
Record name | 6-Fluoro-4-oxo-4H-1-benzopyran-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20350993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-3-formylchromone | |
CAS RN |
69155-76-6 | |
Record name | 6-Fluoro-4-oxo-4H-1-benzopyran-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20350993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-fluoro-4-oxo-4H-chromene-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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